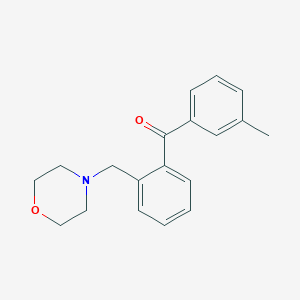

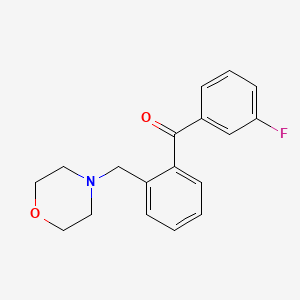

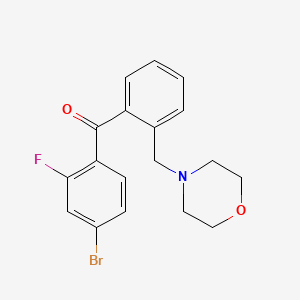

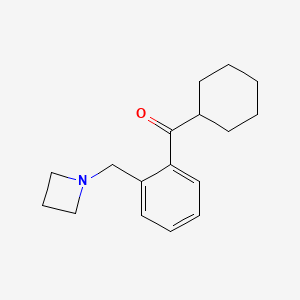

2-(Azetidinomethyl)phenyl cyclohexyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Azetidinomethyl)phenyl cyclohexyl ketone is a useful research compound. Its molecular formula is C17H23NO and its molecular weight is 257.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Oxidation Processes

Cyclohexane oxidation is a pivotal chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, which are crucial precursors for nylon production. Research highlights the effectiveness of metal and metal oxide-loaded silica catalysts in cyclohexane oxidation, offering high selectivity for KA oil and conversion rates. Gold nanoparticles supported on silica have shown high selectivity and conversion efficiency. Additionally, the use of hydrochloric acid as an additive significantly enhances the photocatalytic oxidation efficiency of cyclohexane, with water on the catalyst surface boosting photocatalyst reactivity by facilitating hydroxyl radical generation (Abutaleb & Ali, 2021).

Organic Synthesis

Metal cation-exchanged clays, such as montmorillonite and synthetic mica, have been utilized as catalysts in various organic syntheses, including the Friedel-Crafts alkylation and the aromatic alkylation of phenol with ketones. These processes are key for producing compounds like raspberry ketone and bisphenols. The clay catalysts can be regenerated and reused, offering a sustainable approach to organic synthesis (Tateiwa & Uemura, 1997).

Enzymatic Reactions for Chiral Compounds

Cyclohexanone monooxygenase from Acinetobacter sp. catalyzes the Baeyer-Villiger oxidations of various ketones to lactones, which are valuable chiral building blocks. This enzyme has been applied in kinetically resolving racemic 2- and 3-substituted cyclohexanones, providing a simple route to optically pure lactones. The enzyme's application has been optimized by expressing it in baker's yeast, allowing for its use in Baeyer-Villiger oxidations without the need for purified enzyme or handling pathogenic strains (Stewart, 1998).

Green Chemistry for Perfumes and Flavors

Heterogeneous chemical catalysis plays a significant role in developing green and clean processes for synthesizing perfumes and flavor compounds. Various catalysts have been explored for reactions like esterification, isomerization, and oxidation to produce key aromatic compounds with high yield and environmental sustainability. This approach emphasizes pollution-free and cost-effective synthesis methods for the industry (Yadav, 2020).

特性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNDPSHPXNMOCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643736 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-50-5 |

Source

|

| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)

![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)